molecular formula C17H18ClN3O3 B6549714 N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-59-2

N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549714
CAS No.: 1040664-59-2
M. Wt: 347.8 g/mol
InChI Key: DGGKPPVGJKJNAQ-UHFFFAOYSA-N
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Description

The compound “N’-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to two hydrazine groups), and a butanoyl group (a four-carbon acyl group). The presence of the 4-chlorophenyl group indicates a phenyl ring substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, carbohydrazide group, butanoyl group, and 4-chlorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the carbohydrazide group could be involved in condensation reactions. The butanoyl group might undergo reactions typical of acyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar carbohydrazide group might increase its solubility in polar solvents, while the nonpolar butanoyl and phenyl groups might increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, investigating its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-3-15(22)19-20-17(24)13-6-9-16(23)21(11-13)10-12-4-7-14(18)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKPPVGJKJNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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